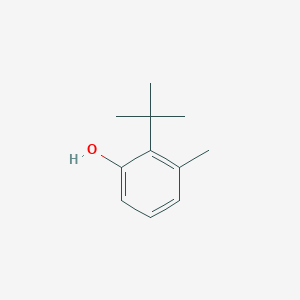

2-tert-Butyl-3-methylphenol

Description

Contextualization within Substituted Phenol (B47542) Chemistry

Substituted phenols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring that also bears other functional groups. ontosight.aiThe nature and position of these substituents significantly influence the physical and chemical properties of the molecule, such as its acidity, reactivity, and solubility. ontosight.ai2-tert-Butyl-3-methylphenol, with its tert-butyl and methyl groups, is a prime example of how alkyl substitution patterns dictate a phenol's behavior. The bulky tert-butyl group, in particular, can introduce steric hindrance, which may affect the reactivity of the adjacent hydroxyl group and the aromatic ring. mdpi.comThis steric shielding is a key feature that distinguishes it from less hindered phenols and is a critical factor in its applications.

The presence of both a tert-butyl and a methyl group on the phenol ring modifies the electron density of the aromatic system through inductive effects. mdpi.comThese alkyl groups are electron-donating, which can influence the compound's antioxidant properties and its reactivity in electrophilic substitution reactions. mdpi.comCompared to simpler phenols, the increased lipophilicity due to the alkyl substituents enhances its solubility in non-polar solvents. ontosight.ai

Significance as a Chemical Entity in Organic Synthesis Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features, including the reactive hydroxyl group and the substituted aromatic ring, allow for a variety of chemical transformations. Researchers utilize this compound as a starting material or a key building block in multi-step synthetic pathways.

One area of significance is in the development of antioxidants. Phenolic compounds are well-known for their ability to scavenge free radicals, and the specific substitution pattern of this compound can be tailored to enhance this activity. It is a known antioxidant used in various industrial applications to prevent the degradation of materials such as plastics and rubber. ontosight.ai Furthermore, its derivatives have been explored in the synthesis of novel compounds. For instance, it is a precursor in the synthesis of 4,4'-Thiobis(6-tert-butyl-3-methylphenol), an antioxidant also known as antioxidant 300. google.comThe ability to selectively introduce functional groups onto the phenol ring makes this compound a versatile platform for creating a diverse range of chemical structures with potential applications in materials science and medicinal chemistry.

Overview of Current Research Trajectories for this compound

Current research involving this compound is multifaceted, with a significant focus on sustainable and efficient synthesis methods. One notable area of investigation is the depolymerization of lignin (B12514952), a complex aromatic polymer found in plant cell walls, to produce valuable aromatic monomers. A recent study demonstrated the selective production of this compound from the depolymerization of enzymatic hydrolysis lignin using a MoS2 catalyst. aalto.firesearchgate.netThis research highlights a potential green route to this important chemical, utilizing a renewable biomass source. The study identified guaiacol (B22219) and its derivatives as intermediates in the formation of this compound. aalto.fi Another research direction focuses on its application as a building block in the synthesis of new chemical entities. For example, it has been used in Mannich reactions to create more complex molecules with potential biological activities. nih.govThe development of efficient catalytic systems for the synthesis of this compound and its derivatives also remains an active area of research, aiming to improve yield, selectivity, and environmental compatibility. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₆O ontosight.ai |

| IUPAC Name | This compound nih.gov |

| Molecular Weight | 164.24 g/mol nih.gov |

| CAS Number | 13037-79-1 nih.gov |

| Appearance | Colorless to light yellowish liquid |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Exact Mass | 164.120115130 Da nih.gov |

| Complexity | 146 lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(12)10(8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUKATYFRSDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065336 | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-79-1 | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYL-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NJ28RZ44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyl 3 Methylphenol and Its Derivatives

Electrochemical Behavior of Substituted Phenols

The electrochemical oxidation of phenols, including substituted variants like 2-tert-butyl-3-methylphenol, has been a subject of extensive study due to its relevance in understanding biological redox processes and developing environmental remediation technologies. uc.ptnih.govhku.hk Voltammetric methods are particularly sensitive for investigating the redox behavior of these compounds at various electrode materials. uc.ptscispace.com

Cyclic Voltammetry and Redox Mechanisms

Cyclic voltammetry (CV) is a powerful technique used to probe the redox mechanisms of phenolic compounds. scispace.comnih.gov The electrochemical oxidation of phenols is generally an irreversible process, characterized by an anodic peak on the voltammetric scan. researchgate.net This process is highly dependent on the pH of the medium and the nature of the substituents on the aromatic ring. nih.gov

The fundamental redox mechanism for phenol (B47542) oxidation involves the initial transfer of one electron and one proton from the hydroxyl group to form a phenoxy radical. uc.pt This radical is unstable and can undergo further reactions, including dimerization or additional oxidation to form products like benzoquinones. uc.ptnih.govhku.hk For substituted phenols, the position and electronic nature of the substituents (electron-donating or electron-withdrawing) significantly influence the oxidation potential. researchgate.net Electron-donating groups, such as the tert-butyl and methyl groups in this compound, lower the oxidation potential, making the compound easier to oxidize compared to phenol itself.

Studies on structurally similar compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT), show a quasi-reversible electrochemical reaction on a glassy carbon electrode. oup.comoup.com The typical cyclic voltammogram for such compounds shows both an anodic (oxidation) and a cathodic (reduction) peak, with the peak potentials shifting with the scan rate. oup.comoup.com

Table 1: Electrochemical Parameters for BHT at Different Scan Rates (298.15 K)

| Scan Rate (v / V s⁻¹) | v¹/² / V¹/² s⁻¹/² | Anodic Peak Potential (Epa / V) | Cathodic Peak Potential (Epc / V) | Peak Separation (ΔE / V) |

|---|---|---|---|---|

| 0.01 | 0.100 | 0.811 | 0.692 | 0.119 |

| 0.02 | 0.141 | 0.819 | 0.684 | 0.135 |

| 0.03 | 0.173 | 0.825 | 0.678 | 0.147 |

| 0.04 | 0.200 | 0.830 | 0.674 | 0.156 |

| 0.05 | 0.224 | 0.834 | 0.670 | 0.164 |

| 0.06 | 0.245 | 0.838 | 0.666 | 0.172 |

| 0.07 | 0.265 | 0.842 | 0.663 | 0.179 |

| 0.08 | 0.283 | 0.845 | 0.660 | 0.185 |

| 0.09 | 0.300 | 0.848 | 0.657 | 0.191 |

Data derived from studies on 2,6-di-tert-butyl-4-methylphenol (BHT). oup.com

Kinetic and Diffusion Studies in Electrochemical Processes

The kinetics of the electrochemical oxidation of phenols can be investigated by analyzing the relationship between the peak current in cyclic voltammograms and the scan rate. oup.com For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (v¹/²). oup.comoup.com This relationship allows for the calculation of the diffusion coefficient (D) of the electroactive species using the Randles-Sevcik equation.

Kinetic studies on the electrochemical degradation of phenol show that the process often follows pseudo-first-order kinetics. uobaghdad.edu.iqmdpi.com The anode material plays a critical role, not only affecting the reaction kinetics but also potentially altering the degradation pathway. nih.govhku.hk For instance, Ti/SnO2-Sb anodes have been shown to mineralize phenol readily, while degradation is much slower at Ti/RuO2 and Pt anodes, where intermediate products like benzoquinone and organic acids can accumulate. nih.govhku.hk

For the related antioxidant BHT, the diffusion coefficient was found to increase with temperature, indicating that higher temperatures facilitate the movement of the molecule to the electrode surface. oup.comoup.com From this temperature dependence, the diffusion activation energy can be calculated, which for BHT was determined to be 29.29 kJ mol⁻¹. oup.comoup.com

Derivatization Chemistry

The hydroxyl group of this compound is a key functional handle for chemical derivatization, allowing for the synthesis of a wide range of new molecules, including Schiff bases and their corresponding metal complexes.

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comresearchgate.net For phenolic compounds, this often involves a derivative where a formyl (-CHO) group is present on the ring, commonly ortho to the hydroxyl group (a salicylaldehyde (B1680747) derivative). The synthesis of (E)-2-tert-butyl-6-((naphthalen-1-ylimino)methyl)phenol, for example, proceeds from the reaction of a 2-tert-butyl-6-formylphenol derivative with a primary amine. nih.gov These reactions produce Schiff bases with high selectivity and yield. nih.gov The presence of bulky substituents like the tert-butyl group can influence the final architecture of the resulting compounds. mdpi.compreprints.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine (C=N) bond of the Schiff base.

Synthesis of Coordination Compounds with Metal Centers (e.g., Lanthanide Complexes)

Schiff base ligands derived from substituted phenols are excellent chelating agents for a variety of metal ions due to the presence of both oxygen and nitrogen donor atoms. researchgate.net The bidentate [NO] domains created by the phenolic oxygen and the imine nitrogen can coordinate with metal centers to form stable complexes. mdpi.compreprints.org

This principle has been applied to the synthesis of lanthanide complexes. For instance, trigonal lanthanide complexes containing pending aldehyde groups can be reacted with primary amines to transform the aldehyde groups into imines, thereby derivatizing the complex. chemrxiv.org A study on a Ytterbium(III) complex showed that this derivatization with a long-chain amine resulted in only minor changes to the immediate coordination sphere of the metal ion, which retained its heptacoordination. chemrxiv.org This demonstrates a method for functionalizing pre-formed metal complexes with Schiff base-type linkages.

Investigation of Intramolecular Hydrogen Bonding in Derivatives

A defining structural feature of Schiff bases derived from ortho-hydroxyaryl aldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen atom (O-H···N). nih.govmdpi.comrsc.org This interaction creates a stable six-membered quasi-ring and is crucial in determining the molecule's planarity, stability, and physicochemical properties. mdpi.com

This intramolecular hydrogen bond is a key factor in the phenomenon of tautomerism observed in these compounds, where a proton can be transferred from the oxygen to the nitrogen, resulting in an equilibrium between the phenol-imine (enol-imine) and keto-amine forms. nih.govmdpi.com The position of this equilibrium can be influenced by factors such as solvent polarity. mdpi.com The strength of the O-H···N bond can be characterized using spectroscopic techniques like FTIR, where the O-H stretching band appears significantly red-shifted compared to a free phenolic O-H group. mdpi.com Theoretical studies using Density Functional Theory (DFT) and analyses like Quantum Theory of Atoms In Molecules (QTAIM) are also employed to evaluate the strength and nature of these hydrogen bonds. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Benzoquinone |

| 2,6-di-tert-butyl-4-methylphenol (BHT) |

| (E)-2-tert-butyl-6-((naphthalen-1-ylimino)methyl)phenol |

Despite a comprehensive search of available scientific literature, detailed research findings specifically addressing the oxidative transformations and product characterization of this compound could not be located. The existing body of research primarily focuses on the oxidative behavior of structurally similar, yet distinct, hindered phenolic compounds.

Therefore, this article cannot provide specific details on the oxidative transformations, reaction mechanisms, or the characterization of resulting products for this compound as outlined in the requested section "3.3. Oxidative Transformations and Product Characterization."

Advanced Characterization and Structural Elucidation of 2 Tert Butyl 3 Methylphenol and Its Analogues

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the initial identification and structural verification of 2-tert-Butyl-3-methylphenol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from isomeric analogues such as 2-tert-butyl-4-methylphenol (B42202) and 2-tert-butyl-6-methylphenol. chemicalbook.comchemicalbook.compitt.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl, aromatic, tert-butyl, and methyl protons. The hydroxyl proton signal is typically a broad singlet. The aromatic protons would appear as a multiplet system, with their specific shifts influenced by the positions of the alkyl and hydroxyl groups. The nine equivalent protons of the tert-butyl group would yield a sharp singlet, and the methyl group protons would also produce a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals for the two quaternary aromatic carbons (one bearing the hydroxyl group and one the tert-butyl group), the four substituted aromatic carbons, the quaternary and primary carbons of the tert-butyl group, and the methyl carbon.

Predicted NMR Data for this compound ¹H NMR Chemical Shifts (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | 4.5 - 5.5 | broad singlet |

| Ar-H | 6.6 - 7.2 | multiplet |

| -C(CH₃)₃ | ~1.4 | singlet |

¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-C(CH₃)₃ | 135 - 140 |

| Ar-C | 115 - 130 |

| -C (CH₃)₃ | 34 - 36 |

| -C(C H₃)₃ | 29 - 31 |

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound (molar mass: 164.24 g/mol ) would show a molecular ion peak (M⁺) at m/z = 164. chemicalbook.commassbank.eu A prominent peak is expected at m/z = 149, corresponding to the loss of a methyl group ([M-15]⁺), which is a common fragmentation pathway for alkylphenols. Another significant fragment would likely appear at m/z = 107, resulting from the loss of the tert-butyl group ([M-57]⁺).

Predicted Spectroscopic Data for this compound Characteristic IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

Key Mass Spectrometry Fragments (Predicted)

| m/z Value | Identity |

|---|---|

| 164 | Molecular Ion [M]⁺ |

| 149 | [M - CH₃]⁺ |

X-ray Crystallography Studies

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms within a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. nih.gov The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions. carleton.edu Key data obtained from SCXRD include the unit cell dimensions, the space group symmetry, and the exact coordinates of each atom, which together define the molecular and crystal structure. nih.govcarleton.edu

While a specific crystal structure for this compound has not been identified in publicly available databases, the structure of its isomer, 2-tert-Butyl-4-methylphenol, has been determined, demonstrating the utility of this technique for closely related analogues. nih.gov

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. scirp.orgscirp.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. mdpi.com These surfaces can be broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of interactions present. rsc.org

For substituted phenols, the crystal packing is typically dominated by hydrogen bonding involving the hydroxyl group and weaker van der Waals forces. scirp.org Hirshfeld analysis of analogous structures reveals that H···H contacts often comprise the largest portion of the surface area, reflecting the abundance of hydrogen atoms. acs.org Other significant interactions include O···H/H···O contacts, indicative of hydrogen bonds, and C···H/H···C contacts, which can include C-H···π interactions where a C-H bond points towards the electron-rich face of an aromatic ring. scirp.orgscirp.org

Typical Intermolecular Contacts in Phenolic Crystals Identified by Hirshfeld Surface Analysis

| Contact Type | Description | Typical Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Largest contributor |

| O···H / H···O | Primarily represents hydrogen bonding involving the hydroxyl group. | Significant contributor |

| C···H / H···C | Includes general van der Waals forces and specific C-H···π interactions. | Moderate contributor |

Investigation of Tautomerism in the Solid State (e.g., enol-imine forms)

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. While simple phenols like this compound exist almost entirely in the phenol (B47542) (enol) form due to the large stabilization energy of the aromatic ring, certain analogues can exhibit different tautomeric forms in the solid state. quora.com

The investigation of tautomerism in the solid state is often accomplished using X-ray diffraction, which can distinguish between different forms by precisely locating atoms and determining bond lengths. For example, in Schiff base derivatives of phenols, an equilibrium can exist between a phenol-imine form (O-H, C=N) and a keto-enamine form (N-H, C=C-C=O). scirp.org X-ray studies on such compounds have confirmed the predominance of one tautomer over the other in the crystal lattice. unifr.ch Similarly, azo-phenol derivatives can exist in either an azo-phenol or a quinone-hydrazone tautomeric form, and solid-state studies have shown that factors like metal ion coordination can shift this equilibrium within the crystal structure. mdpi.com These studies on analogues highlight the structural diversity that can be explored within the broader class of substituted phenols.

Chromatographic Analysis for Compound Identification and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of substituted phenols, providing robust methods for separation, identification, and quantification. For this compound and its analogues, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized to ensure compound identity and assess purity. These methods are crucial for quality control in industrial synthesis and for detailed analysis in research settings.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of phenolic compounds, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of this compound and related alkylated phenols due to their moderate polarity.

In a typical RP-HPLC setup, a nonpolar stationary phase, most frequently a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). phenomenex.com To ensure good peak shape and prevent the ionization of the phenolic hydroxyl group, the mobile phase is often acidified with agents like phosphoric acid, formic acid, or trifluoroacetic acid. phenomenex.comsielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring is a strong chromophore. For many phenols, a detection wavelength of around 274-280 nm provides good sensitivity. epa.govscirp.org For more complex matrices or when higher specificity is required, a diode array detector (DAD) can be employed to obtain full UV spectra of the eluting peaks, aiding in compound identification. researchgate.net Electrochemical detection is another highly sensitive and selective option for phenolic compounds. nih.gov

The purity of this compound can be assessed by quantifying the peak area of the main compound relative to the total area of all peaks in the chromatogram. The identification of impurities can be facilitated by comparing their retention times with those of known standards or by coupling the HPLC system to a mass spectrometer (LC-MS).

The following table summarizes typical RP-HPLC conditions used for the analysis of structurally related tert-butylated phenols, which are applicable for the methodological development for this compound.

Table 1: Representative HPLC Methodologies for Alkylated Phenols

| Analyte | Column | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|

| 2-tert-Butyl-6-methylphenol | Newcrom R1 (C18) | Acetonitrile (MeCN) and water with phosphoric acid | Not Specified | Not Specified | sielc.com |

| 2,6-di-tert-butylphenol (B90309) | Welch Material Ultimate XB-C18 (150 mm x 4.6 mm, 5 µm) | Methanol/Water (0.1% HClO₄) (75:25, v/v) | Not Specified | UV at 275 nm | researchgate.net |

| Phenol and Methylphenols (Cresols) | Reversed-Phase Column | Acetonitrile/Water mixture | 0.3 mL/min | UV at 274 nm | epa.gov |

| 4-tert-Butylphenol (B1678320) | Shim-pack VP-ODS (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (8:2, v/v) | Not Specified | UV at 277 nm | nih.gov |

Gas Chromatography (GC) Techniques

Gas Chromatography is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation efficiency, particularly when using high-resolution capillary columns. epa.gov

For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is commonly used, providing a robust and universally responsive detection method suitable for purity assessment. epa.govresearchgate.net For unambiguous identification and structural elucidation of the main compound and any impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. thermofisher.comnih.govresearchgate.net The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for the analyte.

The choice of capillary column is critical for achieving good separation of phenolic isomers. Fused-silica columns with a nonpolar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5ms), are frequently employed. epa.gov The separation is optimized by programming the column oven temperature, starting at a lower temperature and gradually increasing it to elute compounds based on their boiling points and interactions with the stationary phase. nih.gov

In some cases, derivatization of the phenolic compounds may be performed prior to GC analysis. epa.govnih.gov This process involves converting the polar hydroxyl group into a less polar ether or ester group, for example, through silylation or methylation. nih.gov Derivatization can increase the volatility and thermal stability of the analytes, reduce tailing, and improve chromatographic peak shape. nih.gov However, for many alkylated phenols like this compound, direct analysis without derivatization is often successful and preferred for its simplicity. epa.govnemi.gov

The following table outlines typical GC conditions that are suitable for the analysis of this compound and its analogues.

Table 2: Representative GC Methodologies for Alkylated Phenols

| Analyte(s) | Column Type | Carrier Gas | Temperature Program | Detector | Reference |

|---|---|---|---|---|---|

| Various Alkylphenols | Capillary Column (e.g., TRACE TR-5MS) | Helium | Example: 60°C (2 min hold), ramp to 300°C at 5°C/min, hold for 5 min | Mass Spectrometry (MS) | nih.govthermofisher.com |

| 2,4,6-tri-tert-butylphenol and related compounds | Not Specified | Not Specified | Not Specified | GC/MS (SIM) | nih.govresearchgate.net |

| General Phenols | Fused-Silica Open-Tubular Wide-Bore (e.g., DB-5) | Helium or Hydrogen | Isothermal or programmed | Flame Ionization Detector (FID) | epa.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Not Specified | Not Specified | Not Specified | Pyrolysis GC | rsc.org |

Environmental Degradation and Transformation Pathways of Substituted Phenols

Biodegradation Mechanisms

The susceptibility of substituted phenols to microbial attack is a critical factor in their natural attenuation. The structure of the molecule, particularly the nature and position of its substituents, heavily influences the rate and pathway of biodegradation.

The microbial breakdown of alkylphenols is often initiated by hydroxylation of the aromatic ring, a step catalyzed by monooxygenase enzymes. For many alkylphenols, this leads to the formation of a catechol derivative, which is a key intermediate. Subsequently, the aromatic ring is cleaved, typically via either an ortho- or meta-cleavage pathway.

Research on bacteria capable of degrading related compounds provides insight into the likely pathway for 2-tert-Butyl-3-methylphenol. For instance, a novel bacterium, Pseudomonas sp. strain MS-1, has been shown to utilize 2-sec-butylphenol (B1202637) as its sole carbon and energy source. nih.gov The metabolic pathway proceeds through initial hydroxylation to form 3-sec-butylcatechol. nih.gov This catechol intermediate then undergoes ring cleavage via the meta-cleavage pathway. nih.gov This strain was also capable of utilizing 2-tert-butylphenol (B146161) for growth, suggesting a similar degradation mechanism. nih.gov The meta-cleavage pathway is a common strategy employed by soil and water bacteria to catabolize aromatic compounds. frontiersin.org The presence of bulky substituents, such as the tert-butyl group, can influence the efficiency of these enzymatic processes.

Identifying the intermediate and final products of biodegradation is essential for understanding the complete environmental impact of the parent compound. Based on established pathways for similar molecules, the biodegradation of this compound is expected to generate a series of transformation products.

Following the meta-cleavage pathway observed for 2-sec-butylphenol, the degradation of this compound would likely proceed through the following stages:

Hydroxylation: The initial enzymatic attack would introduce a second hydroxyl group onto the phenol (B47542) ring, forming a substituted catechol, likely 2-tert-butyl-3-methylcatechol.

Ring Cleavage: The catechol ring would then be opened by a dioxygenase enzyme, leading to the formation of a muconic acid derivative, such as 2-hydroxy-6-oxo-7,7-dimethyl-8-methyl-nona-2,4-dienoic acid.

Further Metabolism: This linear product would be further metabolized into smaller, more readily usable molecules like pyruvate (B1213749) and various fatty acids, eventually leading to mineralization into carbon dioxide and water. nih.gov

Studies on the biotransformation of the structurally similar antioxidant 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) have identified hydroxylated products (2,6-DTBH) and the corresponding para-quinone (2,6-DTBQ) as metabolites in biological systems. nih.gov The formation of such quinone-type structures is a common metabolic outcome for hindered phenols and represents a potential biotransformation product in environmental settings. nih.govnih.govacs.org

Table 1: Potential Biotransformation Products of Substituted Phenols

| Parent Compound | Observed/Proposed Intermediate | Metabolic Pathway | Reference |

|---|---|---|---|

| 2-sec-Butylphenol | 3-sec-butylcatechol | Meta-cleavage | nih.gov |

| 2-sec-Butylphenol | 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | Meta-cleavage | nih.gov |

| 2,6-di-tert-butylphenol | Hydroxylated 2,6-DTBP (2,6-DTBH) | Hydroxylation | nih.gov |

| 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-p-benzoquinone (2,6-DTBQ) | Oxidation | nih.gov |

| This compound (Proposed) | 2-tert-butyl-3-methylcatechol | Hydroxylation | Inferred |

Photodegradation Processes

In aquatic environments, particularly in the sunlit surface layers, photodegradation can be a significant transformation pathway for phenolic compounds. This process involves the absorption of light energy, leading to chemical reactions that alter the compound's structure.

The rate of photolytic degradation is influenced by several factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water (like humic acids), and the chemical's own light-absorbing properties. mdpi.com For substituted phenols, photodegradation often follows pseudo-first-order kinetics. scispace.com

Table 2: Photodegradation Kinetics of Related Phenolic Compounds

| Compound | Parameter | Value | Environment/Conditions | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol (B135424) | Half-life (t½) | 20.8 hours | Aquatic | industrialchemicals.gov.au |

| Oxadiazon | Pseudo-first-order rate constant | 0.0245 h⁻¹ | Aqueous, sunlight | scispace.com |

| p-tert-Butylphenol | Photodegradation is expected | Aqueous, absorbs in UV region | oecd.org |

The absorption of UV light by phenolic compounds can lead to the formation of phenoxy radicals. These highly reactive intermediates can then undergo a variety of reactions, including dimerization or oxidation, to form new products.

For sterically hindered phenols like this compound, phototransformation can lead to the formation of several types of products:

Quinone Methides and Benzoquinones: Oxidation of the phenoxy radical is a common pathway. For the closely related antioxidant butylated hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, oxidation leads to the formation of a quinone methide. researchgate.net Similarly, the environmental degradation of 2,6-DTBP can yield 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au These quinone-type structures are often more reactive and potentially more toxic than the parent phenol. nih.govacs.org

Dimerization Products: Phenoxy radicals can also react with each other to form dimers. The irradiation of 4-tert-butylphenol (B1678320) has been shown to produce both C-O and C-C coupled dimers. psu.edu This suggests that photodegradation of this compound could lead to the formation of various biphenyl (B1667301) or diphenyl ether structures.

Environmental Persistence and Fate Studies

The environmental persistence of this compound is largely determined by the efficiency of the biodegradation and photodegradation pathways described above. Due to its chemical structure, featuring two alkyl substituents including a bulky tert-butyl group, the compound is expected to exhibit significant persistence.

Assessment of Degradability (e.g., ready vs. inherent biodegradability)

The biodegradability of a chemical is a key indicator of its persistence in the environment. Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are used to determine whether a substance is "readily biodegradable" or "inherently biodegradable." A substance is generally considered readily biodegradable if it achieves a high level of mineralization (e.g., >60% conversion to CO2) within a 28-day period under stringent test conditions (OECD 301) oecd.org.

While specific experimental data on the biodegradability of this compound is not extensively documented in publicly available literature, its likely behavior can be inferred from studies on its structural isomers and related tert-butylated phenolic compounds. The presence of alkyl substituents, particularly the bulky tert-butyl group, on the phenol ring is known to significantly influence biodegradability.

For instance, studies on the isomer 6-tert-Butyl-m-Cresol (also known as 2-tert-Butyl-5-methylphenol) have shown that it is not readily biodegradable. In a test conducted according to OECD Guideline 301C (Modified MITI Test), the substance showed only 1% degradation after 28 days, based on both Biochemical Oxygen Demand (BOD) and High-Performance Liquid Chromatography (HPLC) analysis. oecd.org Similarly, other di-tert-butylated phenols (DTBPs) are generally found to be resistant to biodegradation. Studies on 2,6-Di-tert-butylphenol (2,6-DTBP) and 2,4-Di-tert-butylphenol (2,4-DTBP) also show a lack of ready and inherent biodegradability. industrialchemicals.gov.au In contrast, simpler methylphenols (cresols) without the tert-butyl group are reported to be readily biodegradable under aerobic conditions. diva-portal.org This suggests that the steric hindrance provided by the tert-butyl group adjacent to the hydroxyl group likely impedes microbial attack, making compounds like this compound recalcitrant to biodegradation.

Table 1: Biodegradability of this compound and Related Compounds

| Compound | CAS Number | Test Guideline | Result | Conclusion | Reference |

| 6-tert-Butyl-m-Cresol | 88-60-8 | OECD 301C | 1% degradation in 28 days | Not readily biodegradable | oecd.org |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | 128-39-2 | OECD 301B | 1-5% degradation in 28 days | Not readily biodegradable | industrialchemicals.gov.au |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | 128-39-2 | OECD 302C | 12-24% degradation in 28 days | Not inherently biodegradable | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 96-76-4 | OECD 302C | 0% degradation in 28 days | Not inherently biodegradable | industrialchemicals.gov.au |

| Butylated hydroxytoluene (BHT) | 128-37-0 | OECD 301C | 4.5% mineralization in 28 days | Not readily biodegradable |

Modeling of Environmental Distribution and Persistence

Environmental fate models, such as multimedia fugacity models (e.g., Mackay Level III), are used to predict the environmental distribution and persistence of a chemical based on its physicochemical properties. These models estimate how a chemical will partition between different environmental compartments: air, water, soil, and sediment.

Specific environmental distribution modeling for this compound is not available. However, modeling conducted on its isomer, 6-tert-Butyl-m-Cresol, provides valuable insight into its likely environmental behavior. oecd.org A Fugacity Level III model predicts that the distribution of this compound is highly dependent on the compartment into which it is released. oecd.org

Release to Air: If released to the atmosphere, the majority is expected to partition into the soil (61.9%), with smaller amounts in water (22.5%), air (15.5%), and sediment (0.1%). oecd.org

Release to Water: If released into the aquatic environment, it is predicted to partition primarily between water (56.4%) and sediment (43.4%), with negligible amounts moving to soil or air. oecd.org

Release to Soil: If released to soil, it is expected to remain predominantly in the soil compartment (99.1%). oecd.org

This partitioning behavior is consistent with modeling for other related compounds. For example, fugacity modeling of 2,6-di-tert-butylphenol (2,6-DTBP) also predicts that if released to water, it will mainly remain in the water (64.7%) and partition to sediment (34.5%). industrialchemicals.gov.au For Butylated hydroxytoluene (BHT), a Level III model predicts that under conditions of equal and continuous emission to all compartments, the majority will partition to soil (72.3%) and sediment (12.5%). industrialchemicals.gov.au The low water solubility and tendency to adsorb to organic matter are key factors driving the partitioning of these compounds into soil and sediment. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 2: Predicted Environmental Distribution of 6-tert-Butyl-m-Cresol (Isomer of this compound) using a Fugacity Level III Model

| Release Scenario | % in Air | % in Water | % in Soil | % in Sediment | Reference |

| 100% to Air | 15.5 | 22.5 | 61.9 | 0.1 | oecd.org |

| 100% to Water | <0.1 | 56.4 | <0.1 | 43.4 | oecd.org |

| 100% to Soil | <0.1 | 0.8 | 99.1 | <0.1 | oecd.org |

| Equal to each compartment | 4.0 | 19.8 | 75.8 | 0.4 | oecd.org |

Synthetic Utility of 2 Tert Butyl 3 Methylphenol As a Chemical Intermediate

Precursor in the Synthesis of Hindered Phenolic Antioxidants (Chemical Structure Focus)

Sterically hindered phenols are a cornerstone of antioxidant technology, employed to prevent oxidative degradation in a vast array of materials, including plastics, lubricants, and food products nih.gov. The efficacy of these compounds stems from their ability to scavenge free radicals, thereby terminating the chain reactions that lead to material decay nih.gov. The molecular architecture of compounds like 2-tert-butyl-3-methylphenol is key to this function.

The defining feature is the bulky tert-butyl group positioned ortho to the hydroxyl (-OH) group. This arrangement provides significant steric hindrance, which serves two primary purposes:

It stabilizes the phenoxy radical that forms when the phenol (B47542) donates its hydrogen atom to a free radical nih.gov. The bulkiness of the tert-butyl group physically shields the radical oxygen, preventing it from participating in undesired side reactions and enhancing its stability.

It modulates the reactivity of the hydroxyl group itself nih.gov.

The methyl group on the phenol ring acts as an electron-donating group, further stabilizing the phenoxy radical through an inductive effect nih.gov. This combination of steric and electronic effects makes this compound an ideal foundational structure for synthesizing larger, more complex phenolic antioxidants with tailored properties. By chemically linking two or more of these phenol units, chemists can create antioxidants with higher molecular weights, lower volatility, and improved performance in demanding applications.

The fundamental structure of this compound serves as a template for producing larger antioxidant molecules. This is typically achieved by introducing a bridging group that links two phenol rings. Common examples include methylene (B1212753) (-CH₂-) and thio (-S-) bridges, which lead to the formation of bisphenolic antioxidants.

Methylene-Bridged Bisphenols:

A prominent class of antioxidants is the methylene-bridged bisphenols. A representative compound in this family is 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) . The synthesis of such molecules generally involves the acid-catalyzed condensation of a hindered phenol with a source of a methylene group, such as formaldehyde (B43269) or its derivatives like methylal (dimethoxymethane) google.com.

In a typical reaction, two molecules of a starting phenol, such as 2-tert-butyl-4-ethylphenol, are reacted with methylal in the presence of a strong acid catalyst. The reaction joins the two phenol rings via a methylene bridge at the positions ortho to the hydroxyl groups google.com. This process results in a larger molecule with two hindered phenolic active sites, enhancing its antioxidant capacity. The general conditions for such a synthesis are outlined in the table below.

| Parameter | Value / Condition | Reference |

| Starting Phenol | 4-methyl-2-tert-butylphenol | google.com |

| Methylene Source | Methylal | google.com |

| Catalyst | Perchloric Acid or Sulfuric Acid | google.com |

| Temperature | 30–40 °C | google.com |

| Yield | 85% | google.com |

This interactive table summarizes typical reaction conditions for the synthesis of methylene-bridged bisphenolic antioxidants.

Thio-Bridged Bisphenols:

Another important category of antioxidants is the thiobisphenols, where two hindered phenol units are linked by a sulfur atom. 4,4'-Thiobis(6-tert-butyl-3-methylphenol) is a well-known example of this structural type google.commerckmillipore.com. The sulfur bridge provides a different spatial arrangement and electronic environment compared to the methylene bridge, which can influence the antioxidant's performance and solubility.

The synthesis of these compounds involves the reaction of a hindered phenol with a sulfur-containing reagent. A patented method describes a process that avoids the use of hazardous reagents like sulfur dichloride. This improved method involves reacting 2-tert-butyl-5-methylphenol first with iodine and a silver salt, followed by treatment with copper, thiourea, and an alkali to introduce the sulfur bridge and form the final product google.com. This approach enhances the safety and environmental profile of the synthesis google.com.

| Property | Value | Reference |

| Chemical Formula | (2-(CH₃)-4-(OH)-5-((CH₃)₃C)C₆H₂)₂S | merckmillipore.comsigmaaldrich.com |

| Molar Mass | 358.54 g/mol | merckmillipore.com |

| Melting Point | 158-162 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Purity (HPLC) | ≥99.0% | sigmaaldrich.com |

This interactive table presents the key properties of 4,4'-Thiobis(2-tert-butyl-5-methylphenol), a representative thio-bridged antioxidant.

Building Block for Advanced Organic Molecules and Ligands

Beyond its role in antioxidant synthesis, the this compound framework is a valuable building block for creating more sophisticated organic molecules, particularly ligands used in coordination chemistry. Ligands are molecules that can bind to a central metal atom to form a coordination complex. The specific steric and electronic properties endowed by the tert-butyl and methyl groups can be harnessed to design ligands that form stable and selective complexes with various metals researchgate.net.

For instance, 2-tert-butyl-4-methylphenol (B42202) can be used as a starting material to synthesize complex polydentate ligands. A notable example is the synthesis of sterically hindered bis(benzyl)amines. In one reported synthesis, 2-tert-butyl-4-methylphenol reacts with N,N-dimethylformamide to produce N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamide researchgate.net. This transformation effectively converts the simple phenol into a larger, tridentate ligand capable of coordinating to metal centers through its two phenolic oxygen atoms and the formamide (B127407) group, demonstrating the versatility of the initial phenolic structure.

The ligands derived from this compound are instrumental in the design of advanced materials like coordination complexes and Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers) sigmaaldrich.com. The ability to create tailored ligands from phenols allows for precise control over the structure and properties of the resulting complexes.

Derivatives of 2-tert-butyl-methylphenol can act as effective ligands due to the ability of the phenolic oxygen to coordinate with a metal ion after deprotonation. The bulky tert-butyl group can influence the coordination geometry around the metal center, control the packing of molecules in the solid state, and prevent the formation of undesired oligomers ias.ac.in.

A clear example of this application is the synthesis of di- and triorganotin(IV) complexes using 2-tert-butyl-4-methylphenol as the ligand precursor ias.ac.in. In this research, the phenol is first converted to its trimethylsilyl (B98337) derivative. This intermediate is then reacted with an organotin(IV) chloride, such as triphenyltin (B1233371) chloride (Ph₃SnCl), to form the final complex, Ph₃Sn(OAr), where 'OAr' represents the deprotonated phenoxide ias.ac.in. These complexes are stable, monomeric, and soluble in common organic solvents, with the tin atom adopting a four-coordinate tetrahedral geometry ias.ac.in. This work illustrates how the simple phenolic unit can be incorporated into a discrete, well-defined coordination complex, serving as a model for its potential use in constructing more extended structures like MOFs.

| Complex Type | Synthesis Method | Resulting Geometry | Reference |

| Organotin(IV) Phenoxide | Reaction of trimethylsilyl phenoxide derivative with organotin(IV) chloride | Four-coordinate tetrahedral around tin | ias.ac.in |

| Organotin(IV) Phenoxide | Reaction of phenol with organotin(IV) chloride in the presence of triethylamine | Not specified | ias.ac.in |

This interactive table summarizes the synthesis and structural features of coordination complexes derived from 2-tert-butyl-4-methylphenol.

Q & A

Basic Research Questions

Q. What are the primary analytical methods to confirm the purity and structural integrity of 2-tert-Butyl-3-methylphenol in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is recommended for purity validation. Melting point determination (e.g., 50–53°C as noted for structurally similar phenolic derivatives) can serve as a preliminary purity check . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly distinguishing between ortho, meta, and para isomers, which is essential given the compound’s tert-butyl and methyl substituents .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Alkylation of m-cresol with tert-butyl chloride under Friedel-Crafts conditions is a common approach. Catalyst selection (e.g., AlCl₃ vs. FeCl₃) and reaction temperature (controlled between 40–60°C) significantly impact regioselectivity. Post-synthetic purification via recrystallization (using ethanol/water mixtures) can enhance yield. Comparative studies of solvent systems (polar vs. nonpolar) should be conducted to minimize byproducts like di-alkylated derivatives .

Q. What experimental precautions are necessary to ensure stability during storage and handling of this compound?

- Methodological Answer : Store the compound in amber glassware under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition thresholds. Avoid prolonged exposure to light or moisture, as phenolic compounds are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict regioselectivity in reactions like nitration or sulfonation. Compare experimental results (e.g., NO₂ substitution patterns) with computational predictions to validate steric hindrance models. For example, the tert-butyl group may direct electrophiles to the para position relative to the hydroxyl group, while the methyl group alters electron density .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound derivatives?

- Methodological Answer : Systematically compare experimental conditions (e.g., calorimetry vs. combustion methods) and purity levels of samples. Cross-reference with structurally analogous compounds (e.g., 4-tert-butylphenol) to identify outliers. Use error propagation analysis to quantify uncertainties in enthalpy measurements .

Q. How can researchers design in vitro studies to assess the genotoxic potential of this compound while minimizing false positives?

- Methodological Answer : Follow OECD Test Guideline 473 (chromosome aberration assays in mammalian cells) under Good Laboratory Practice (GLP) conditions. Include positive controls (e.g., mitomycin C) and validate results with multiple cell lines (e.g., CHO vs. human lymphocytes). Pre-treat samples with metabolic activation systems (S9 mix) to simulate hepatic metabolism .

Q. What advanced spectroscopic techniques differentiate this compound from its structural isomers (e.g., 2-tert-Butyl-4-methylphenol)?

- Methodological Answer : Utilize 2D NMR techniques (COSY, NOESY) to resolve overlapping proton signals. Infrared (IR) spectroscopy can identify hydroxyl group hydrogen-bonding patterns influenced by substituent positions. X-ray crystallography, if feasible, provides unambiguous structural confirmation by revealing spatial arrangements of tert-butyl and methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.